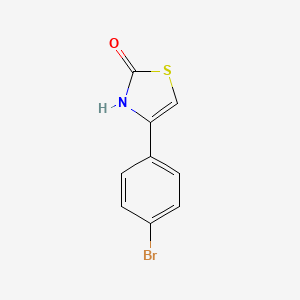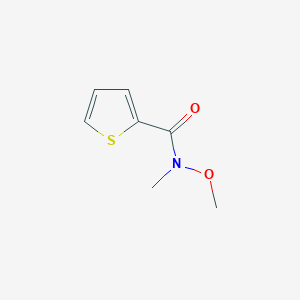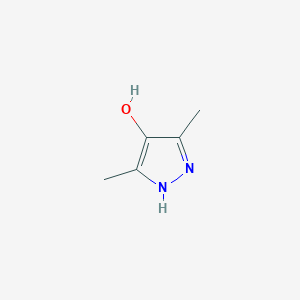
4-(4-Bromophenyl)-2-hydroxythiazole
説明
4-(4-Bromophenyl)-2-hydroxythiazole (4-Br-2-HT) is a synthetic molecule that has been widely studied for its various applications in scientific research. It is a heterocyclic compound composed of a bromophenyl group and a thiazole ring. This molecule has been found to display a variety of biochemical and physiological effects, making it a useful tool for studying a range of biological processes.
科学的研究の応用
Inhibition of Enzymes
4-Hydroxythiazoles, a class to which 4-(4-Bromophenyl)-2-hydroxythiazole belongs, have been identified as potent inhibitors of the enzyme 5-lipoxygenase. These compounds have shown effectiveness in vitro with IC50 values of less than 1 microM. The inhibitors were active in both rat polymorphonuclear leukocytes and human whole blood, showing selectivity towards 5-lipoxygenase while exhibiting weak activity against cyclooxygenase and other lipoxygenases (Kerdesky et al., 1991).
Antimicrobial Activities
A study on 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles, which include structural elements similar to this compound, demonstrated potent antimicrobial activities against M.a. and E.c. pathogens. These findings are significant in the context of developing novel antimicrobial agents (Zhao et al., 2012).
Synthesis of Phenanthrothiazoles
The compound has been used in palladium-catalyzed direct arylation reactions, which is a method to synthesize phenanthrothiazoles and 1,2-di(heteroaryl)benzenes. These compounds have potential applications in various fields, including organic electronics and medicinal chemistry (Shi et al., 2017).
Solid-State Emitters
4-Hydroxythiazoles have been synthesized as solution-and solid-state emitters with large Stokes shifts. This property is significant for applications in fluorescent materials and sensing technologies (Wrona-Piotrowicz et al., 2015).
Crystal Structure Analysis
The synthesis and crystal structure analysis of derivatives like 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole provide insights into the molecular geometry and potential applications in the development of novel compounds with specific structural requirements (He et al., 2011).
Synthesis of Novel Thiazole Derivatives
Research on the synthesis of novel thiazole derivatives offers insights into their potential biological activities and applications in medicinal chemistry (El-Sakka et al., 2013).
Antifungal and Antimicrobial Properties
Some derivatives of this compound have shown promising antifungal and antimicrobial properties, indicating potential uses in the development of new pharmacological agents (Safonov & Panasenko, 2022).
作用機序
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to inhibition of vital processes in the pathogen . For instance, some compounds have shown superior antipromastigote activity, which suggests they may inhibit the growth or reproduction of the parasite .
Biochemical Pathways
Related compounds have been found to affect the life cycle of parasites such as leishmania and plasmodium . This suggests that 4-(4-Bromophenyl)-2-hydroxythiazole might interfere with similar biochemical pathways, leading to the death or inhibition of these parasites.
Pharmacokinetics
A study on similar compounds showed promising adme properties . This suggests that this compound might also have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Related compounds have shown significant antiparasitic activity, suggesting that this compound might also exhibit similar effects . For instance, some compounds have shown superior antipromastigote activity, indicating they may inhibit the growth or reproduction of the parasite .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-(4-Bromophenyl)-2-hydroxythiazole plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potential as an antimicrobial agent by inhibiting the activity of certain bacterial enzymes, thereby disrupting bacterial cell wall synthesis . Additionally, it has been observed to interact with proteins involved in cancer cell proliferation, making it a candidate for anticancer research .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death . In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by interfering with cell signaling pathways and gene expression . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their function and preventing cell wall synthesis . In cancer cells, it interacts with proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of cell proliferation and induction of apoptosis observed in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been shown to effectively inhibit bacterial growth and cancer cell proliferation without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can be excreted from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with enzymes and DNA . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .
特性
IUPAC Name |
4-(4-bromophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOWCFMGCQNWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375727 | |
| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3884-34-2 | |
| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)



![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)






![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)